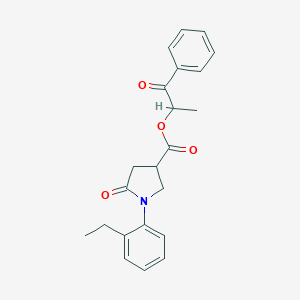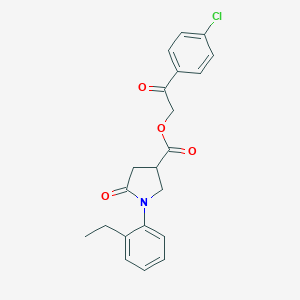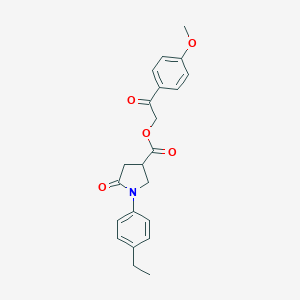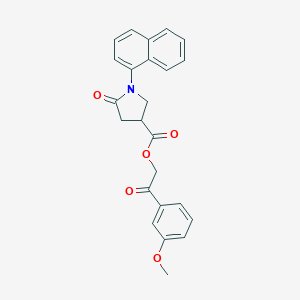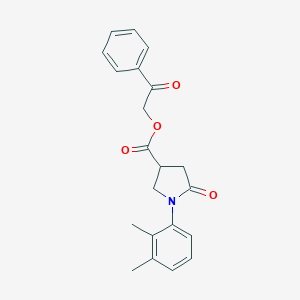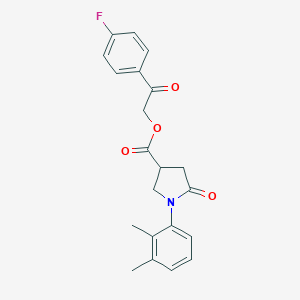
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES, and it has been found to have promising anti-cancer properties.
作用機序
BPTES works by irreversibly binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, leaving normal cells unaffected. This selectivity is due to the high levels of glutaminase activity in cancer cells compared to normal cells. BPTES has also been found to have anti-tumor effects in animal models of cancer.
実験室実験の利点と制限
One of the major advantages of BPTES is its selectivity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, the use of BPTES in clinical settings is limited by its poor solubility and stability, which makes it difficult to administer in a safe and effective manner.
将来の方向性
There are several future directions for research on BPTES. One area of focus is the development of more stable and soluble analogs of BPTES that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES treatment. Additionally, research is ongoing to investigate the potential use of BPTES in combination with other anti-cancer agents to enhance its therapeutic efficacy.
合成法
The synthesis of BPTES involves a series of chemical reactions that are carefully controlled to produce a high yield of the desired compound. The process involves the use of various reagents and solvents, and it requires a high degree of expertise in organic chemistry.
科学的研究の応用
BPTES has been extensively studied for its potential use as an anti-cancer agent. It has been found to selectively inhibit the activity of a specific enzyme, glutaminase, which is essential for the survival of many cancer cells. This inhibition leads to a depletion of glutamine, which is an important nutrient for cancer cells, resulting in their death.
特性
製品名 |
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C20H19N3O3S |
分子量 |
381.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-15-9-7-14(8-10-15)23-12-13(11-18(23)24)19(25)22-20-21-16-5-3-4-6-17(16)27-20/h3-10,13H,2,11-12H2,1H3,(H,21,22,25) |
InChIキー |
ZDFKSHUFJAEHDI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
正規SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



